molecular formula C6H13N B8187236 (1R,3R)-3-Methyl-cyclopentylamine

(1R,3R)-3-Methyl-cyclopentylamine

Cat. No.: B8187236
M. Wt: 99.17 g/mol
InChI Key: LGSSDLSVHUCRFI-PHDIDXHHSA-N
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Description

(1R,3R)-3-Methyl-cyclopentylamine is a chiral amine with a cyclopentane ring substituted with a methyl group and an amine group at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Methyl-cyclopentylamine typically involves the reduction of a suitable precursor, such as a ketone or an oxime. One common method is the reductive amination of 3-methyl-cyclopentanone using ammonia or an amine source in the presence of a reducing agent like sodium borohydride or hydrogen gas with a metal catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalytic hydrogenation and enzymatic reduction are also explored for more sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions: (1R,3R)-3-Methyl-cyclopentylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1R,3R)-3-Methyl-cyclopentylamine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of (1R,3R)-3-Methyl-cyclopentylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .

Comparison with Similar Compounds

    (1R,3R)-3-Methyl-cyclopentanol: Similar structure but with a hydroxyl group instead of an amine.

    (1R,3R)-3-Methyl-cyclopentanone: The ketone precursor used in the synthesis of (1R,3R)-3-Methyl-cyclopentylamine.

    (1R,3R)-3-Methyl-cyclopentylmethanol: A related compound with a methanol group

Uniqueness: this compound is unique due to its chiral nature and the presence of both a methyl and an amine group on the cyclopentane ring. This combination of functional groups and chirality makes it a valuable intermediate in asymmetric synthesis and a potential candidate for various applications in pharmaceuticals and materials science .

Properties

IUPAC Name

(1R,3R)-3-methylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSSDLSVHUCRFI-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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